3-tert-Butylbenzoyl chloride
Overview
Description
3-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where a tert-butyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
3-tert-Butylbenzoyl chloride is primarily used in synthetic organic chemistry . It is a reagent used for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The primary targets of this compound are therefore organic compounds that can undergo reactions with it to form tertiary butyl esters .
Mode of Action
The compound interacts with its targets through a chemical reaction process. It introduces the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by the use of flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of tertiary butyl esters . These esters have large applications in synthetic organic chemistry .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
The primary result of the action of this compound is the formation of tertiary butyl esters . These esters are used in a variety of applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. The use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the reaction process . The compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-tert-butylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Solvents: Anhydrous solvents such as dichloromethane or benzene.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
3-tert-Butylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the preparation of drug intermediates and active pharmaceutical ingredients.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
4-tert-Butylbenzoyl chloride: Similar structure but with the tert-butyl group at the para position.
3-Bromo-4-methylbenzoyl chloride: Contains a bromine and a methyl group on the benzene ring.
2,6-Dimethylbenzoyl chloride: Contains two methyl groups on the benzene ring.
Uniqueness: 3-tert-Butylbenzoyl chloride is unique due to the position of the tert-butyl group, which can influence its reactivity and the steric effects in chemical reactions. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .
Properties
IUPAC Name |
3-tert-butylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMOVQXUVCWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622863 | |
Record name | 3-tert-Butylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-36-7 | |
Record name | 3-tert-Butylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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